Lipophilicity Shift vs. Unsubstituted Parent: XLogP3 Comparison of 3-Propoxy Versus Unsubstituted 2-Bromo-N-phenylacetamide
The 3-propoxy substituent significantly elevates lipophilicity compared to the unsubstituted parent scaffold. The target compound has a computed XLogP3 of 3.1, whereas the calculated XLogP3 for 2-bromo-N-phenylacetamide (unsubstituted parent, no CASRN available in PubChem with this exact computed value; the analogous N-phenylacetamide core without bromine has a lower predicted logP) is estimated to be approximately 1.7–2.0 based on fragment-based calculations for the phenylacetamide core [1]. This ~1.1–1.4 log unit increase corresponds to a >10-fold theoretical increase in n-octanol/water partition coefficient, which may influence membrane permeability, non-specific protein binding, and in-assay aggregation propensity [2]. This represents a substantial physicochemical differentiation from the parent scaffold.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2-Bromo-N-phenylacetamide (unsubstituted parent): estimated XLogP3 ~1.7–2.0 (based on phenylacetamide core fragment contributions; exact computed XLogP3 for the brominated parent not independently confirmed in PubChem at time of retrieval) |
| Quantified Difference | ΔXLogP3 ≈ +1.1 to +1.4 log units (≥10-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
This lipophilicity difference is large enough to alter the compound's behavior in cell-based assays and in vivo ADME profiles, meaning data generated with the unsubstituted parent cannot be directly extrapolated to the 3-propoxy derivative for applications where membrane partitioning or plasma protein binding is critical.
- [1] PubChem Compound Summary for CID 46736627, 2-Bromo-N-(3-propoxyphenyl)acetamide. Computed Properties section: XLogP3 = 3.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1138442-32-6 (accessed April 2026). View Source
- [2] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery 2012, 7 (10), 863–875. (Review article establishing that ΔlogP ≥ 1 unit is pharmacologically significant.) View Source
